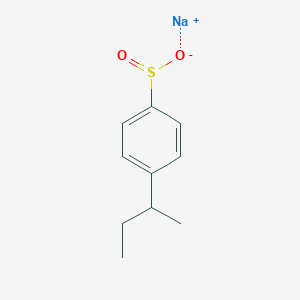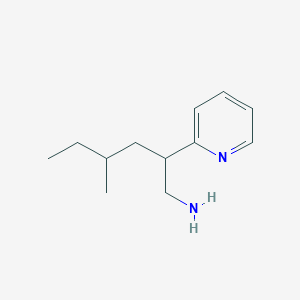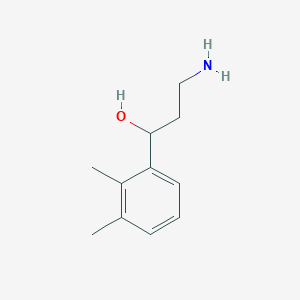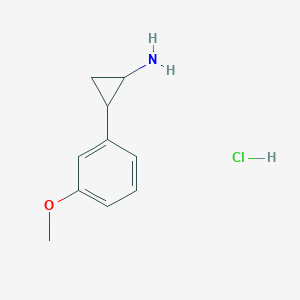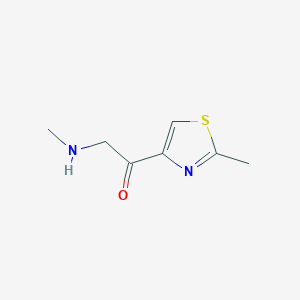
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)-2-aminoethan-1-one: Similar structure but lacks the methylamino group.
1-(2-Methyl-1,3-thiazol-4-yl)-2-(ethylamino)ethan-1-one: Similar structure but has an ethylamino group instead of a methylamino group.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the thiazole ring and the methylamino group, which can impart specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H10N2OS |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2-(methylamino)-1-(2-methyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-5-9-6(4-11-5)7(10)3-8-2/h4,8H,3H2,1-2H3 |
InChI-Schlüssel |
BUKNAKLFIZQXKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C(=O)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


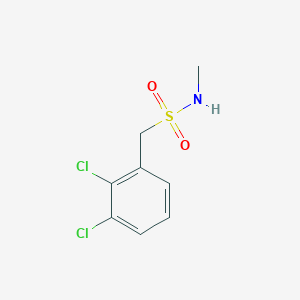
![3-{[(Thiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13161266.png)




![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)

